molecular formula C4H8ClN3 B593917 3-methyl-1H-pyrazol-4-amine hydrochloride CAS No. 1228070-91-4

3-methyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B593917
CAS No.: 1228070-91-4
M. Wt: 133.579
InChI Key: UPCGPFOFJCKUEV-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrazol-4-amine hydrochloride is a versatile chemical intermediate in organic synthesis and pharmaceutical research. This compound serves as a crucial building block for constructing more complex molecules. Pyrazole-4-amine derivatives are frequently utilized in the discovery and development of novel therapeutics, including compounds that target the central nervous system . They are also valuable in creating agrochemicals such as pesticides and herbicides . As a research chemical, it is essential for medicinal chemistry efforts, enabling the exploration of structure-activity relationships and the synthesis of compound libraries. This product is intended for research and development purposes only and must be handled by qualified professionals. It is not intended for diagnostic or therapeutic uses in humans or animals. Handling and Storage: Based on similar compounds, this material may require storage in a cool, dark place under an inert atmosphere . Please refer to the safety data sheet for specific handling and storage protocols.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1H-pyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H7N3.ClH/c1-3-4(5)2-6-7-3;/h2H,5H2,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCGPFOFJCKUEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696406
Record name 5-Methyl-1H-pyrazol-4-amine--hydrogen chloride (1/1)
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Molecular Weight

133.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228070-91-4
Record name 1H-Pyrazol-4-amine, 3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228070-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1H-pyrazol-4-amine--hydrogen chloride (1/1)
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Synthetic Methodologies for 3 Methyl 1h Pyrazol 4 Amine Hydrochloride

Laboratory-Scale Synthesis Protocols

Laboratory synthesis of 3-methyl-1H-pyrazol-4-amine hydrochloride typically involves sequential reactions, allowing for controlled construction and purification of intermediates. These protocols prioritize yield and purity, employing well-established organic chemistry transformations.

Multi-Step Approaches from Precursors

The construction of 3-methyl-1H-pyrazol-4-amine often begins with simple, commercially available precursors, which are elaborated over several steps. A common strategy involves the initial formation of a substituted pyrazole (B372694) ring, followed by the introduction or modification of functional groups to yield the desired 4-amino-3-methylpyrazole structure.

One prevalent multi-step approach starts with the synthesis of a 4-nitropyrazole derivative. For instance, 4-nitropyrazole can be halogenated and subsequently reduced to form a halo-substituted pyrazol-4-amine hydrochloride. google.com A specific example is the preparation of 3-chloro-1H-pyrazol-4-amine hydrochloride from 4-nitropyrazole, which involves halogenation followed by reduction. google.com Another pathway begins with the Knorr pyrazole synthesis, which can be adapted to produce a library of 4-aminopyrazoles. chim.it This often involves the condensation of a β-ketoester or a related 1,3-dicarbonyl compound with a hydrazine (B178648), followed by functional group interconversion to install the amine at the C4 position. For example, a three-step protocol can be employed, starting with the condensation of a 1,3-dicarbonyl building block with a substituted hydrazine (e.g., 4-nitrophenylhydrazine), followed by the reduction of the nitro group to an amine, and subsequent modifications. acs.org

Table 1: Example of a Multi-Step Synthesis Approach

Step Reactants Reagents/Conditions Product Yield Reference
1 4-Nitrophenylhydrazine, 1,3-Dicarbonyl Compound Acidic conditions, Microwave heating 1-(4-Nitrophenyl)-1H-pyrazole 82% acs.org
2 1-(4-Nitrophenyl)-1H-pyrazole Catalytic Hydrogenation (Pd/C) 1-(4-Aminophenyl)-1H-pyrazole 92-96% acs.orgafinitica.com
3 1-(4-Aminophenyl)-1H-pyrazole Amidation with Carboxylic Acids 4-(Pyrazol-1-yl)carboxanilide - acs.org

Note: This table illustrates a general strategy for synthesizing substituted aminopyrazoles, which can be adapted for the target compound.

Pyrazole Ring Formation and Functionalization Strategies

The core of any synthesis is the formation of the pyrazole heterocycle. The most common and versatile method is the cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-dielectrophilic compound. nih.gov

Key strategies include:

Knorr Pyrazole Synthesis: This involves the reaction of a hydrazine with a β-ketoester or a 1,3-dicarbonyl compound. chim.itorganic-chemistry.org By choosing appropriately substituted starting materials, such as a derivative of acetoacetic ester, the methyl group can be installed at the C3 position.

Reaction with α,β-Unsaturated Systems: α,β-unsaturated ketones, nitriles, or esters that possess a leaving group at the β-position are effective precursors for reaction with hydrazines to form the pyrazole ring. chim.itnih.gov For example, the reaction of 3-aminocrotononitrile (B73559) with hydrazine is a common method for producing 5-amino-3-methylpyrazoles. researchgate.net

1,3-Dipolar Cycloaddition: This approach involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with an alkyne or alkene dipolarophile. nih.govacs.org This method offers high regioselectivity in many cases. For instance, a rhodium-catalyzed cycloaddition of hydrazines with dicarboxylic alkynes provides an efficient route to 3,4-dicarboxylic pyrazoles, which can be further modified. nih.gov

Once the pyrazole ring is formed, functionalization is required to introduce the amine group at the C4 position. This can be achieved through electrophilic substitution reactions such as nitration or halogenation at the electron-rich C4 position, followed by reduction or other transformations. researchgate.net

Amination Techniques at the 4-Position

Introducing an amino group specifically at the C4 position of the 3-methylpyrazole (B28129) core is a critical transformation. Several techniques are employed to achieve this functionalization:

Reduction of a Nitro Group: A widely used and reliable method is the nitration of the 3-methylpyrazole ring at the 4-position, followed by the reduction of the resulting 4-nitro group. The nitration is a standard electrophilic aromatic substitution. The subsequent reduction can be accomplished using various reagents, with catalytic hydrogenation (e.g., using Palladium on carbon, Pd/C) being a common and clean method. google.comacs.org Other reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media can also be used.

Reductive Amination: If a 4-formyl-3-methylpyrazole is available, it can be converted to the 4-aminomethyl derivative via reductive amination. ineosopen.org However, to obtain the direct 4-amino functionality, this method is less direct.

From 4-Halopyrazoles: A 4-halopyrazole can serve as a precursor to the 4-aminopyrazole through nucleophilic substitution reactions, such as the Buchwald-Hartwig amination, although this is more common for N-arylation. A patent describes a process starting with N-methyl-3-aminopyrazole, which is halogenated at the 4-position, followed by diazotization and subsequent reactions. google.com

Hofmann or Curtius Rearrangement: Starting with a 3-methylpyrazole-4-carboxylic acid or its corresponding amide, a Hofmann or Curtius rearrangement can, in principle, be used to install the amine group at the C4 position.

Table 2: Comparison of Amination Techniques

Technique Precursor Key Reagents Advantages Disadvantages Reference
Nitro Group Reduction 4-Nitro-3-methylpyrazole H₂, Pd/C; or SnCl₂, HCl High yield, reliable, clean reaction Requires handling of nitrating agents google.comacs.org
Buchwald-Hartwig Amination 4-Halo-3-methylpyrazole Amine source, Palladium catalyst, Ligand, Base Good for aryl amines, functional group tolerance Catalyst cost, may require inert atmosphere acs.org
Diazotization Route 4-Halo-1-methyl-1H-pyrazole-3-amine NaNO₂, then coupling partner Versatile for introducing various groups Involves potentially unstable diazonium salts google.com

Hydrochloride Salt Formation and Purification

The final step in the synthesis is the conversion of the free base, 3-methyl-1H-pyrazol-4-amine, into its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid.

Procedure:

The purified 3-methyl-1H-pyrazol-4-amine is dissolved in a suitable organic solvent, such as ethanol (B145695), 2-propanol, or diethyl ether. researchgate.net

Anhydrous hydrogen chloride (HCl), either as a gas or as a solution in an organic solvent (e.g., HCl in ethanol or diethyl ether), is added to the amine solution. researchgate.net

The hydrochloride salt, being less soluble in the organic solvent than the free base, precipitates out of the solution.

Purification: Purification of the resulting salt is crucial to remove any unreacted starting materials or byproducts.

Recrystallization: This is the most common method. The crude hydrochloride salt is dissolved in a minimal amount of a hot solvent (like ethanol or a solvent mixture) and allowed to cool slowly, causing the pure salt to crystallize. Solvents such as 2-propanol are often preferred for recrystallizing hydrochloride salts. researchgate.net

Washing/Trituration: The solid salt can be washed or triturated with a solvent in which it is insoluble, such as diethyl ether or cold acetone, to remove soluble impurities. researchgate.net

Extraction: If the free base was generated from a Boc-protected amine, residual impurities might be present. In such cases, extraction with organic solvents like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) might be attempted before salt formation. researchgate.net

Industrial Production Routes and Process Optimization

For large-scale production, batch processes are often inefficient and pose safety challenges. Process optimization focuses on developing scalable, cost-effective, and safe manufacturing routes, with continuous flow chemistry emerging as a key technology.

Scalable Synthesis via Continuous Flow Reactors

Continuous flow chemistry offers significant advantages for the industrial synthesis of pyrazole derivatives, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for automated, multi-step synthesis. researchgate.net

A synthesis of pyrazole derivatives can be adapted to a two-step continuous flow process. afinitica.com For example, the initial cyclocondensation to form the pyrazole ring can be performed in a heated coil reactor, and the output can be fed directly into a second flow module for a subsequent reaction, such as a catalytic hydrogenation to reduce a nitro group. acs.orgafinitica.com This integration of steps eliminates the need for isolation and purification of intermediates, significantly improving process efficiency.

Table 3: Continuous Flow Synthesis Parameters for a Pyrazole Derivative

Parameter Step 1: Pyrazole Formation Step 2: Nitro Group Reduction Reference
Reactor Type X-Cube™ Flash coil reactor H-Cube® hydrogenator afinitica.com
Catalyst - 10% Pd/Al₂O₃ afinitica.com
Temperature 160 °C 60 °C afinitica.com
Pressure High 1-100 bar afinitica.com
Flow Rate 2 mL/min Variable afinitica.com
Outcome In-line formation of nitro-pyrazole Direct conversion to aminopyrazole afinitica.com

This approach has been successfully applied to the synthesis of 4-(pyrazol-1-yl)carboxanilides, demonstrating its feasibility for producing aminopyrazole structures on a larger scale. acs.orgafinitica.com The development of such a process for this compound would involve optimizing the reaction of a suitable 1,3-dielectrophile and hydrazine in a flow reactor, followed by in-line functionalization (e.g., nitration and reduction) and final salt formation. The ability to perform such multi-step syntheses in a continuous fashion is a significant advancement for the industrial production of fine chemicals. osti.govgoogleapis.com

Catalytic Processes in Large-Scale Production

The large-scale production of pyrazole derivatives, including this compound, often employs catalytic methods to enhance efficiency, selectivity, and yield. While specific large-scale catalytic processes for this exact compound are not extensively detailed in publicly available literature, general principles from pyrazole synthesis are highly applicable.

Catalytic hydrogenation is a key process for the reduction of a nitro group to an amine, a crucial step in one of the primary synthetic routes to 4-aminopyrazoles. The reduction of a suitable precursor, such as 3-methyl-4-nitropyrazole, is typically carried out using hydrogen gas in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. google.com The efficiency of these catalysts allows for lower catalyst loading and milder reaction conditions, which are advantageous for industrial-scale operations. For instance, the catalytic hydrogenation of aromatic nitro compounds has been successfully achieved using a 5% Pd/C catalyst. google.com

Furthermore, the development of novel catalytic systems is an active area of research. For example, nano-magnetic metal-organic frameworks have been utilized as catalysts in the synthesis of pyrazolo[3,4-b]pyridines, demonstrating high yields under solvent-free conditions. nih.gov Such advancements in heterogeneous catalysis offer significant benefits for large-scale production, including ease of catalyst recovery and reuse, which reduces waste and production costs. numberanalytics.comnih.gov

The table below summarizes common catalysts used in the synthesis of pyrazole derivatives, which could be adapted for the large-scale production of this compound.

Catalyst SystemReaction TypePotential Application in SynthesisReference
Palladium on Carbon (Pd/C)Catalytic HydrogenationReduction of 3-methyl-4-nitropyrazole google.com
Platinum on Carbon (Pt/C)Catalytic HydrogenationReduction of 3-methyl-4-nitropyrazole google.com
Raney NickelCatalytic HydrogenationReduction of 3-methyl-4-nitropyrazole semanticscholar.org
ZrCl₄CyclizationSynthesis of pyrazolo[3,4-b]pyridine core mdpi.com
Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂CondensationSynthesis of pyrazolo[3,4-b]pyridines nih.gov

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is of growing importance to minimize environmental impact. nih.govnih.gov These principles focus on the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes.

One key aspect of green pyrazole synthesis is the use of environmentally benign solvents, with water being an ideal choice. nih.gov For instance, the synthesis of 4-amino-1-aryl-1H-pyrazole-4-carbonitriles has been achieved in a water/PEG-400 mixture using a FeCl₃/PVP catalytic system. mdpi.com Multicomponent reactions (MCRs) are another cornerstone of green chemistry, as they allow for the construction of complex molecules in a single step, reducing waste and improving atom economy. mdpi.com The synthesis of 5-amino-pyrazole-4-carbonitriles has been demonstrated through a three-component mechanochemical reaction, which adheres to green chemistry principles by being expeditious and high-yielding. rsc.org

The use of recyclable catalysts, such as the Fe₃O₄@SiO₂-based nanocatalyst, further enhances the green credentials of a synthetic process. rsc.org This catalyst was used in the synthesis of 5-amino-bispyrazole-4-carbonitriles and could be recovered and reused multiple times without significant loss of activity. rsc.org

The following table outlines some green chemistry approaches applicable to the synthesis of pyrazole derivatives.

Green Chemistry PrincipleApplication in Pyrazole SynthesisExampleReference
Use of Safer SolventsWater as a reaction mediumSynthesis of 4-amino-1-aryl-1H-pyrazole-4-carbonitriles in water/PEG-400 mdpi.com
Atom Economy/MCRsOne-pot, three-component synthesisSynthesis of 5-amino-pyrazole-4-carbonitriles rsc.org
CatalysisUse of recyclable, heterogeneous catalystsFe₃O₄@SiO₂@vanillin@thioglycolic acid nano-catalyst rsc.org
Energy EfficiencyMicrowave-assisted synthesisSynthesis of 9-aryl-6-chloropurines nih.gov

Alternative Synthetic Pathways

Preparation via Reductive Chlorination of Nitropyrazole Derivatives

A primary and plausible route to this compound involves the reduction of a corresponding nitropyrazole derivative. The synthesis would commence with 3-methyl-4-nitropyrazole, which is commercially available. alfa-chemistry.com The nitro group at the 4-position can be reduced to an amino group using various reducing agents.

Catalytic hydrogenation, as mentioned previously, is a common and efficient method for this transformation. The reduction of 3-methyl-4-nitropyrazole using a palladium or platinum catalyst would yield 3-methyl-1H-pyrazol-4-amine. google.com Following the reduction, treatment with hydrochloric acid would afford the desired hydrochloride salt. This method is often clean and high-yielding.

Alternatively, chemical reduction methods can be employed. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are classic examples used for the reduction of aromatic nitro compounds and could be applied here. An iodine-catalyzed denitrative imino-diaza-Nazarov cyclization has also been developed for the synthesis of pyrazoles, showcasing an alternative approach to forming the pyrazole ring and introducing functionality. rsc.org

The general transformation can be represented as follows:

3-Methyl-4-nitropyrazole → 3-Methyl-1H-pyrazol-4-amine → this compound

The final step of salt formation is a straightforward acid-base reaction.

Nucleophilic Substitution and Coupling Reactions

Nucleophilic substitution reactions on a pre-functionalized pyrazole ring can also provide a route to 3-methyl-1H-pyrazol-4-amine. For example, a pyrazole with a suitable leaving group at the 4-position, such as a halogen, could undergo nucleophilic substitution with an amine source. However, the direct amination of halo-pyrazoles can sometimes be challenging.

More commonly, the amino group is introduced during the construction of the pyrazole ring itself. The condensation of a β-ketonitrile with hydrazine or its derivatives is a widely used method for the synthesis of 5-aminopyrazoles. beilstein-journals.orgchim.it A variation of this approach could potentially be adapted to synthesize 4-aminopyrazoles.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic rings. nih.gov While typically used for C-C bond formation, methods for C-N bond formation have also been developed. A suitably protected 4-halopyrazole could potentially undergo a Buchwald-Hartwig amination with an ammonia (B1221849) equivalent to introduce the amino group.

Stereoselective Synthesis Approaches (if applicable from broader pyrazole literature)

The target molecule, this compound, is achiral, and therefore, stereoselective synthesis is not directly applicable to its preparation. However, the broader field of pyrazole chemistry has seen significant advances in the enantioselective synthesis of chiral pyrazole derivatives, which are important in medicinal chemistry. dntb.gov.uarsc.orgresearchgate.net

These methods often involve the use of chiral catalysts or chiral auxiliaries to control the stereochemistry of the final product. For example, N-heterocyclic carbene (NHC) catalyzed enantioselective reactions have been used to synthesize pyrazoles with nitrile-containing all-carbon quaternary centers. acs.org Asymmetric Michael additions of pyrazolones to various acceptors, often catalyzed by organocatalysts, have also been extensively studied to create chiral pyrazole-containing compounds. researchgate.net

While not directly relevant to the synthesis of the achiral this compound, these advanced stereoselective methodologies highlight the versatility and importance of pyrazole scaffolds in the development of new chiral molecules.

Chemical Reactivity and Functionalization of 3 Methyl 1h Pyrazol 4 Amine Hydrochloride

Reactions Involving the Amine Functionality

The primary amine group at the C4 position of the pyrazole (B372694) ring is a key site for a variety of chemical transformations, including acylation, alkylation, diazotization, condensation, and nucleophilic substitution reactions.

Acylation Reactions

The amine group of 3-methyl-1H-pyrazol-4-amine readily undergoes acylation with various acylating agents, such as acid chlorides, to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid generated. The Schotten-Baumann procedure, which employs an aqueous basic solution, is a common method for such acylations. youtube.com For instance, the reaction with chloroacetyl chloride in the presence of a weak base like pyridine (B92270) can yield the corresponding N-(3-methyl-1H-pyrazol-4-yl)chloroacetamide. youtube.com The use of a base is crucial to free the amine from its hydrochloride salt and to scavenge the acid produced during the reaction. google.com

Table 1: Examples of Acylation Reactions of Amines

Acylating AgentAmineProductReaction ConditionsReference
Stearic Acid / p-Toluene sulfonyl chloridePhytosphingosine HCl-saltN-octadecanoyl phytosphingosineMethylene (B1212753) chloride, triethylamine google.com
Chloroacetyl chlorideL-prolinamideN-(chloroacetyl)-L-prolinamidet-butyl methyl ether, sodium 2-ethylhexanoate, 2-ethylhexanoic acid google.com
Acetyl ChlorideAnilineAcetanilideAqueous THF, potassium carbonate youtube.com

This table presents examples of acylation reactions with various amines to illustrate the general reactivity.

Alkylation Reactions

N-alkylation of 3-methyl-1H-pyrazol-4-amine can be achieved using alkyl halides. However, these reactions can be challenging to control, often leading to a mixture of mono- and poly-alkylated products, as the resulting secondary amine is often more nucleophilic than the primary starting amine. masterorganicchemistry.com The reaction of an amine with an alkyl halide, such as 1-bromooctane (B94149) with ammonia (B1221849), can yield a mixture of the primary and secondary amines. wikipedia.org To achieve selective mono-alkylation, alternative methods like reductive amination are often preferred. masterorganicchemistry.com In some cases, exhaustive methylation with an excess of a highly reactive alkylating agent like methyl iodide can lead to the formation of the quaternary ammonium (B1175870) salt. masterorganicchemistry.com

Diazotization and Subsequent Transformations

The primary aromatic amine functionality of 3-methyl-1H-pyrazol-4-amine allows for diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C). slideshare.netnih.gov The resulting pyrazolediazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations.

One important application is in coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form colored azo compounds. slideshare.netyoutube.comyoutube.com For example, the diazotized form of an aminopyrazole can be coupled with active methylene compounds like ethyl cyanoacetate. researchgate.net These reactions are fundamental in the synthesis of various heterocyclic systems. For instance, the diazotized product of ethyl 3-amino-1H-pyrazole-4-carboxylate can be coupled with activated methylene compounds to eventually form pyrazolo[5,1-c] mdpi.comrsc.orgresearchgate.nettriazine derivatives. researchgate.net

Condensation Reactions with Carbonyl Compounds

The amine group of 3-methyl-1H-pyrazol-4-amine can participate in condensation reactions with various carbonyl compounds, particularly 1,3-dicarbonyl compounds, to form fused heterocyclic systems. A significant application is the synthesis of pyrazolo[3,4-b]pyridines. mdpi.comrsc.org This reaction, often carried out in refluxing acetic acid, involves the condensation of the aminopyrazole with a 1,3-dicarbonyl compound. mdpi.comrsc.org If the dicarbonyl compound is unsymmetrical, a mixture of regioisomers can be formed. mdpi.com

For example, the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and ethyl pyruvate (B1213749) leads to the formation of ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates. cardiff.ac.uk Similarly, cascade reactions involving 5-aminopyrazoles and alkynyl aldehydes, activated by silver or other reagents, can also yield diversified pyrazolo[3,4-b]pyridine frameworks with excellent regional selectivity. nih.gov

Table 2: Synthesis of Pyrazolo[3,4-b]pyridines from Aminopyrazoles

Aminopyrazole DerivativeCarbonyl Compound(s)ProductReference
1-Phenyl-3-methyl-5-amino-pyrazole1,3-DiketonesN-phenyl-3-methyl substituted 1H-pyrazolo[3,4-b]pyridines mdpi.com
Pyrazole-5-amine derivativesActivated carbonyl groupsEthyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylates rsc.org
5-Amino-3-methyl-1-phenyl-1H-pyrazoleAromatic aldehydes and ethyl pyruvateEthyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates cardiff.ac.uk
3-Methyl-1-phenyl-1H-pyrazol-5-amine3-Phenylpropiolaldehyde3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine nih.gov

Nucleophilic Substitution Reactions

The amine group of 3-methyl-1H-pyrazol-4-amine can act as a nucleophile in substitution reactions. A prominent example is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide. wikipedia.orglibretexts.org This reaction is a powerful tool for the formation of carbon-nitrogen bonds. While specific examples utilizing 3-methyl-1H-pyrazol-4-amine hydrochloride are not prevalent in the provided search results, the general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine and subsequent reductive elimination to yield the arylated amine. libretexts.org The efficiency of this reaction is highly dependent on the choice of ligand. nih.gov

Furthermore, the amine can participate in nucleophilic aromatic substitution (NAS) reactions, particularly on electron-deficient aromatic rings. masterorganicchemistry.comlibretexts.orgpressbooks.pub In this type of reaction, a nucleophile replaces a leaving group on an aromatic ring that is activated by electron-withdrawing groups in the ortho or para positions. libretexts.orgpressbooks.pub

Reactivity of the Pyrazole Ring System

The pyrazole ring itself is an aromatic system and can undergo electrophilic substitution reactions. The position of substitution is influenced by the existing substituents on the ring. In the case of 3-methyl-1H-pyrazol-4-amine, the amine group is a strong activating group, directing electrophiles primarily to the C5 position. However, the protonated form of the amine in the hydrochloride salt would be deactivating.

Electrophilic substitution on pyrazole rings generally occurs at the C4 position if it is unsubstituted. researchgate.net However, in 4-aminopyrazoles, the powerful electron-donating amino group directs electrophilic attack to the ortho and para positions. For 3-methyl-1H-pyrazol-4-amine, this would correspond to the C5 position.

Electrophilic Aromatic Substitution

The pyrazole ring is an aromatic heterocycle, and while it can undergo electrophilic aromatic substitution, the reactivity is influenced by the substituents present. The amino group (-NH2) at the C4 position and the methyl group (-CH3) at the C3 position are both electron-donating groups. In electrophilic aromatic substitution reactions, electron-donating groups activate the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. They also direct the incoming electrophile to specific positions on the ring. libretexts.org

Generally, activating groups direct electrophilic attack to the ortho and para positions relative to themselves. libretexts.orgmasterorganicchemistry.com In the case of 3-methyl-1H-pyrazol-4-amine, the C5 position is ortho to the C4-amino group and meta to the C3-methyl group. The positions on the nitrogen atoms of the pyrazole ring are also susceptible to electrophilic attack. The outcome of such reactions can be a mixture of products, and the regioselectivity often depends on the specific electrophile and reaction conditions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.comyoutube.com For instance, nitration typically involves the use of nitric acid with a sulfuric acid catalyst to generate the nitronium ion (NO2+) as the electrophile. byjus.comyoutube.com

Derivatization at Nitrogen Atoms (N-alkylation, N-acylation)

The nitrogen atoms within the this compound structure, both in the pyrazole ring and the exocyclic amino group, are nucleophilic and can be readily derivatized through reactions like N-alkylation and N-acylation.

N-alkylation involves the introduction of an alkyl group onto a nitrogen atom. This is typically achieved by reacting the pyrazole with an alkyl halide or other alkylating agents. In the case of pyrazoles, which have two ring nitrogens, a mixture of regioisomers can be formed. semanticscholar.org The regioselectivity of N-alkylation can be influenced by factors such as the steric hindrance of the substituents on the pyrazole ring and the nature of the alkylating agent and reaction conditions. semanticscholar.org For instance, a new method for the N-alkylation of pyrazoles has been developed using trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst. semanticscholar.org

N-acylation is the process of adding an acyl group (R-C=O) to a nitrogen atom. This is commonly carried out using acyl chlorides or anhydrides. The amino group at the C4 position is a primary target for acylation, leading to the formation of an amide linkage. For example, the reaction of 5-amino-3-methyl-1-phenylpyrazole with chloroacetyl chloride in the presence of anhydrous potassium carbonate results in the formation of the corresponding N-acylated product. researchgate.net This transformation is a common strategy to introduce new functional groups and build more complex molecular architectures. researchgate.net

Complexation with Transition Metal Salts

Pyrazoles and their derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a wide range of transition metal ions. researchgate.netacs.org The nitrogen atoms of the pyrazole ring possess lone pairs of electrons that can be donated to a metal center, forming a coordinate bond. The presence of additional donor sites, such as the amino group in 3-methyl-1H-pyrazol-4-amine, can lead to the formation of mono- or polynuclear complexes with interesting structural and electronic properties. nih.gov

The coordination behavior of pyrazole-based ligands is influenced by the substituents on the ring. For example, mononuclear complexes of Cadmium(II) and Copper(II) have been synthesized using N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide as a ligand. nih.gov Similarly, transition metal complexes of cobalt, copper, and manganese have been reported with 3-tert-butyl-4-cyanopyrazole. researchgate.net The resulting metal complexes can exhibit diverse geometries, such as octahedral or tetrahedral, depending on the metal ion and the stoichiometry of the ligands. researchgate.netnih.gov These complexes are of interest for their potential applications in catalysis, materials science, and bioinorganic chemistry. nih.govrsc.org

Table 1: Examples of Transition Metal Complexes with Pyrazole Derivatives

Ligand Metal Ion Resulting Complex Reference
N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide Cd(II) [Cd(L)₂Cl₂] nih.gov
N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide Cu(II) Cu(L)₂(C₂H₅OH)₂₂ nih.gov
3-tert-butyl-4-cyano pyrazole Co(II) Octahedral Co complex researchgate.net
3-tert-butyl-4-cyano pyrazole Mn(II) Octahedral Mn complex researchgate.net
3-methyl-1H-pyrazole-4-carboxylic acid Cd(II) [Cd(HMPCA)₂(H₂O)₄] rsc.org
3-methyl-1H-pyrazole-4-carboxylic acid Co(II) [Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂ rsc.org

Stability Under Various Chemical Conditions

The stability of this compound is an important consideration for its storage and handling. As a salt, it is generally a solid at room temperature. sigmaaldrich.com Information from safety data sheets suggests that it should be stored in a cool, dry place away from heat, flames, and sparks, and it is incompatible with oxidizing agents. chemsrc.com The hydrochloride salt form generally enhances stability and water solubility compared to the free base.

Under basic conditions, the hydrochloride salt will be neutralized to the free base, 3-methyl-1H-pyrazol-4-amine. The free base is likely to be more reactive, particularly towards oxidation. The pyrazole ring itself is relatively stable due to its aromatic character. However, the amino group can be susceptible to oxidation. The stability will also depend on the specific reaction conditions, such as temperature and the presence of other reactive species. For instance, some N-protected 3-methyl-1-phenyl-1H-pyrazol-5-amines were found to be incompatible with certain reaction conditions involving strong bases like cesium carbonate and DBU. acs.org

Advanced Spectroscopic and Structural Characterization Methods for 3 Methyl 1h Pyrazol 4 Amine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 3-methyl-1H-pyrazol-4-amine hydrochloride. It provides detailed information about the hydrogen, carbon, and nitrogen atoms within the molecule, including their chemical environment and connectivity. nih.gov

Advanced 1H, 13C, and 15N NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) ¹H and ¹³C NMR provide initial data on the number and types of protons and carbons present. However, for an unambiguous assignment of all signals, especially in complex derivatives, advanced two-dimensional (2D) NMR experiments are employed. science.govnih.gov

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is instrumental in mapping out proton-proton networks within the molecule. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It allows for the precise assignment of a proton signal to the carbon atom it is attached to. researchgate.netrsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over two to three bonds). It is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. researchgate.netrsc.org For pyrazole (B372694) derivatives, HMBC is fundamental for confirming the substitution pattern on the ring and distinguishing between isomers. rsc.org For instance, correlations between the N-H or N-alkyl protons and the pyrazole ring carbons can definitively establish the position of substituents. rsc.orgnih.gov

¹⁵N NMR: While less common due to lower natural abundance and sensitivity, ¹⁵N NMR provides direct information about the nitrogen atoms in the pyrazole ring and the amine group. nih.gov HMBC experiments can also be configured to show ¹H-¹⁵N correlations, which are invaluable for confirming the tautomeric state and the protonation site in the hydrochloride salt. nih.gov

Structural Elucidation via Multi-Dimensional NMR

The combination of multi-dimensional NMR techniques allows for a complete and unambiguous assignment of the structure of 3-methyl-1H-pyrazol-4-amine and its derivatives. nih.gov The process typically involves:

Assigning proton signals from the ¹H NMR spectrum.

Using HSQC to assign the signals of their directly attached carbons. researchgate.net

Employing COSY to connect proton networks. researchgate.net

For example, in a related N-alkylated pyrazole, a three-bond correlation in the HMBC spectrum between the N-CH₂ protons and the C-5 carbon of the pyrazole ring was fundamental in assigning the regiochemistry. rsc.org Similarly, Nuclear Overhauser Effect Spectroscopy (NOESY), another 2D technique, can establish the spatial proximity of atoms, which is crucial for confirming stereochemistry and identifying isomers. nih.govnih.gov

Table 1: Representative NMR Chemical Shift Data for a 3-Methyl-4-aminopyrazole Moiety Note: Chemical shifts (δ) are reported in ppm and can vary based on solvent and the specific derivative.

Atom/GroupTechniqueExpected Chemical Shift (ppm)Notes
Pyrazole N-H¹H NMR10.0 - 12.0Broad signal, can exchange with D₂O. Position is tautomer dependent. ufv.br
Amine NH₂¹H NMR3.5 - 5.0Broad signal, can exchange with D₂O. Shifts upon protonation.
Pyrazole H-5¹H NMR~7.3Singlet.
Methyl CH¹H NMR~2.1Singlet. chemicalbook.com
C -3¹³C NMR~145Quaternary carbon. nih.gov
C -4¹³C NMR~118Carbon bearing the amino group. nih.gov
C -5¹³C NMR~125CH carbon. nih.gov
Methyl C H₃¹³C NMR~11
Pyrazole N-1/N-2¹⁵N NMR-110 to -170Chemical shifts are highly sensitive to substitution and tautomeric form. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of this compound. nih.govmdpi.com

Mass Spectrometry (MS): Standard MS provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular weight (97.12 g/mol for the free base). nih.gov The fragmentation pattern observed in the mass spectrum offers structural clues. For pyrazoles, common fragmentation pathways include the loss of a hydrogen cyanide (HCN) molecule from the ring, which is a characteristic feature. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). mdpi.com This precision allows for the unambiguous determination of the elemental formula of the compound and its fragments, distinguishing it from other compounds with the same nominal mass. For 3-methyl-1H-pyrazol-4-amine (C₄H₇N₃), the exact mass of the protonated molecular ion [M+H]⁺ would be measured and compared to the theoretical value (98.0713) to confirm its composition. uni.lu

Table 2: Predicted Mass Spectrometry Data for 3-Methyl-1H-pyrazol-4-amine Data based on the free base, C₄H₇N₃. [M+H]⁺ is the protonated molecule.

m/z (Predicted)Adduct/FragmentFormulaNotes
98.0713[M+H]⁺C₄H₈N₃⁺Protonated molecular ion, confirming the molecular weight. uni.lu
71.0556[M+H - HCN]⁺C₃H₆N₂⁺Resulting from the characteristic loss of hydrogen cyanide from the pyrazole ring. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, IR spectroscopy can confirm the presence of the amine (N-H), methyl (C-H), and pyrazole ring (C=N, C=C, N-N) functionalities. nih.govnist.gov The spectrum for the hydrochloride salt would be expected to show broad absorptions corresponding to the ammonium (B1175870) (N⁺-H) stretches, which would differ from the sharper N-H stretches of the free amine. The study of hydrogen bonding interactions is also possible with IR spectroscopy. nih.govacs.org

Table 3: Characteristic Infrared Absorption Bands for 3-Methyl-1H-pyrazol-4-amine Note: Wavenumbers are approximate and can vary. Data is inferred from spectra of similar aminopyrazole compounds.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3200N-H StretchAmine (NH₂) and Pyrazole (N-H)
3100 - 3000C-H StretchAromatic/Heterocyclic C-H
2980 - 2850C-H StretchAliphatic C-H (Methyl)
1650 - 1550C=N and C=C StretchPyrazole Ring
1640 - 1560N-H BendAmine (NH₂) Scissoring

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound was not found in the search, analysis of a related derivative, 3,5-bis(t-butyl)-1H-pyrazol-4-amine, reveals key structural features that can be extrapolated. researchgate.net Such an analysis would:

Confirm the planar structure of the pyrazole ring.

Determine the precise bond lengths and angles of the entire molecule.

Elucidate the intermolecular interactions in the crystal lattice. For the hydrochloride salt, this would be particularly insightful, showing the hydrogen bonding network between the pyrazolium (B1228807) and ammonium protons and the chloride anions. mdpi.com

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product. mdpi.com It is also used to identify suitable solvent systems for larger-scale purification.

Column Chromatography: This technique is used for the preparative purification of the synthesized compound. A mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and different components elute at different rates depending on their affinity for the stationary phase, allowing for their separation. nih.gov This method is effective for isolating the desired pyrazole derivative from isomeric byproducts. nih.gov

Gas Chromatography (GC): GC can be used to assess the purity of volatile pyrazole derivatives. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separating and identifying components in a mixture. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used method for the quantitative assessment of purity for non-volatile compounds like this compound. It provides high-resolution separation, and by using a calibrated detector, it can accurately determine the purity of a sample, often reported as a percentage area.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of this compound and its derivatives. The development of a robust HPLC method is critical for ensuring the quality and purity of these compounds. A typical method involves a reversed-phase approach, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture.

Method development for pyrazole derivatives often utilizes columns such as a Luna 5µ C18 or a Newcrom R1. researchgate.netsielc.com The mobile phase is typically a mixture of an organic solvent, like acetonitrile (B52724) (MeCN), and an aqueous component, which can be water or a buffer solution like a phosphate (B84403) buffer. researchgate.netnih.gov For applications requiring compatibility with mass spectrometry (MS), volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com The separation is isocratic, meaning the mobile phase composition remains constant throughout the run. nih.gov Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, such as 237 nm for certain pyrazolone (B3327878) derivatives. researchgate.net

A developed HPLC method must undergo rigorous validation to ensure its reliability, accuracy, and precision. Validation is performed according to established guidelines and assesses several key parameters:

Accuracy: This is determined by recovery studies, where a known amount of the pure compound is added to a sample solution. The recovery is expected to be within a specified range, commonly between 85% and 115%. wu.ac.th

Precision: This evaluates the closeness of agreement between a series of measurements. It is assessed at two levels:

Intra-day precision (Repeatability): Measures the variation within the same day. nih.gov

Inter-day precision (Intermediate Precision): Measures the variation on different days. nih.gov For example, a method for determining 4-methylpyrazole (B1673528) showed a within-day precision (CV) of 2.2% and a day-to-day precision of 2.8%. nih.gov The acceptance criterion for the relative standard deviation (RSD) is typically not more than 2%.

Linearity: This is the ability of the method to produce test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) value close to 0.999 is generally considered evidence of a good linear relationship. wu.ac.th A method for a pyrazolone derivative was found to be linear from 0.5-50 ppm. researchgate.net

Sensitivity: This is established by determining the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Robustness: This assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as the flow rate or mobile phase composition. wu.ac.th

The following tables summarize typical parameters for HPLC method development and validation for pyrazole derivatives.

Table 1: Example HPLC Method Parameters for Pyrazole Derivatives

Parameter Description Source(s)
Column Luna 5µ C18 (250 × 4.80 mm) researchgate.net
Mobile Phase Acetonitrile : Water (90:10 v/v) researchgate.net
Flow Rate 0.8 mL/min researchgate.net
Detection UV at 237 nm researchgate.net
Internal Standard 3-methylpyrazole (B28129) nih.gov

| Retention Time | 7.3 min for a specific pyrazolone derivative | researchgate.net |

Table 2: HPLC Validation Parameter Examples

Parameter Acceptance Criteria / Finding Source(s)
Linearity (r²) ≥ 0.999 wu.ac.th
Accuracy (Recovery) 85% - 115% wu.ac.th
Within-day Precision (CV) 2.2% nih.gov

| Day-to-day Precision (CV) | 2.8% | nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of chemical reactions in the synthesis of this compound and its derivatives. rsc.org It is a rapid, inexpensive, and sensitive technique that allows chemists to qualitatively assess the consumption of starting materials and the formation of products over time. researchgate.net

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate at various time intervals. researchgate.net The plate is commonly a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, most often silica gel (Kieselgel 60 F254). rsc.orgrsc.org The spotted plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture, known as the mobile phase or eluent.

The choice of mobile phase is critical for achieving good separation of the components in the reaction mixture. For pyrazole synthesis, various solvent systems can be employed, with the polarity adjusted to suit the specific reactants and products. researchgate.netmdpi.com Common mobile phases include mixtures of ethyl acetate (B1210297) (EtOAc) and hexane (B92381) (Hex) or dichloromethane (B109758) (CH2Cl2). rsc.orgmdpi.com For instance, a 30:70 (v/v) mixture of EtOAc:Hexane or pure CH2Cl2 has been used to monitor reactions involving pyrazole isomers. mdpi.com

After the solvent front has moved up the plate, the plate is removed, dried, and the separated spots are visualized. If the compounds are UV-active, they can be seen under a UV lamp, typically at 254 nm. rsc.org Alternatively, staining agents like iodine can be used. rsc.org The progress of the reaction is determined by observing the disappearance of the starting material spot(s) and the appearance of the product spot(s). The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each component and helps in their identification. mdpi.com Once TLC indicates that the reaction is complete, the workup and purification procedures, such as column chromatography, can be initiated. rsc.org

Table 3: Common TLC Systems for Monitoring Pyrazole Synthesis

Parameter Description Source(s)
Stationary Phase Silica gel 60 F254 pre-coated plates rsc.orgrsc.org
Mobile Phase (Eluent) Dichloromethane (CH2Cl2) mdpi.com
30:70 (v/v) Ethyl Acetate : Hexane mdpi.com
7:3 (v/v) Petroleum Ether : Ethyl Acetate rsc.org
Hexane : Ethyl Acetate (3:1 or 15:1 v/v) researchgate.net

| Visualization | UV lamp (254 nm) or Iodine (I2) stain | rsc.orgrsc.org |

Computational Chemistry and Theoretical Studies of 3 Methyl 1h Pyrazol 4 Amine Hydrochloride

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the ground-state electronic structure of molecules. This method is employed to calculate the optimized molecular geometry, yielding precise information on bond lengths, bond angles, and dihedral angles. For 3-methyl-1H-pyrazol-4-amine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31+G(d), would provide a detailed three-dimensional structure of the molecule in its lowest energy state. nih.gov

These calculations also reveal key electronic properties, including the total energy and the distribution of electron density. While specific DFT studies focused exclusively on 3-methyl-1H-pyrazol-4-amine hydrochloride are not prevalent in the surveyed literature, the methodology is widely applied to various pyrazole (B372694) derivatives. nih.govacs.org The theoretical results from such studies are fundamental for subsequent analyses, including vibrational frequency calculations, which can be compared with experimental IR and Raman spectra to validate the computed structure.

Table 1: Hypothetical Optimized Geometrical Parameters for 3-Methyl-1H-pyrazol-4-amine (Calculated)

ParameterBond/AngleTheoretical Value (Example)
Bond Lengths (Å) C3-N21.33
N1-N21.35
C4-C51.39
C4-N(amine)1.40
C3-C(methyl)1.50
**Bond Angles (°) **N1-N2-C3111.5
N2-C3-C4106.0
C3-C4-C5108.0
N1-C5-C4110.5
Dihedral Angles (°) C5-N1-N2-C30.5
N(amine)-C4-C3-N2179.8
Note: This table is illustrative, showing the type of data obtained from DFT calculations. Actual values would require a specific computational study.

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated. These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): Calculated as (I - A) / 2

Chemical Potential (μ): Calculated as -(I + A) / 2

Electrophilicity Index (ω): Calculated as μ² / (2η)

These descriptors quantify the molecule's resistance to change in its electron distribution and its tendency to accept electrons. For pyrazole derivatives, these calculations help predict their chemical behavior in reactions. nih.govscimatic.org

Table 2: Illustrative Frontier Molecular Orbital and Global Reactivity Descriptor Data

ParameterSymbolHypothetical Value (eV)Description
HOMO Energy EHOMO-5.9Energy of the highest occupied molecular orbital
LUMO Energy ELUMO-2.5Energy of the lowest unoccupied molecular orbital
Energy Gap ΔE3.4Indicator of chemical reactivity and stability
Chemical Hardness η1.7Resistance to deformation of electron cloud
Chemical Potential µ-4.2"Escaping tendency" of electrons
Electrophilicity ω5.2Propensity to accept electrons
Note: This table is a conceptual representation of data derived from FMO analysis.

Mulliken Population Analysis and Electrostatic Potential (MEP) Mapping

Mulliken population analysis is a method for assigning partial atomic charges within a molecule, providing insight into the distribution of electrons among the atoms. This analysis helps identify charge accumulation and depletion regions, which are essential for understanding electrostatic interactions.

A more visual tool is the Molecular Electrostatic Potential (MEP) map. The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent electrostatic potential.

Red regions indicate negative potential (electron-rich), representing likely sites for electrophilic attack.

Blue regions denote positive potential (electron-poor), indicating sites for nucleophilic attack.

Green regions represent neutral potential.

For 3-methyl-1H-pyrazol-4-amine, an MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the amino group due to their lone pairs of electrons, highlighting them as centers for electrophilic interaction.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction, contributing to greater molecular stability through electron delocalization. For 3-methyl-1H-pyrazol-4-amine, NBO analysis would reveal the delocalization of electron density within the pyrazole ring and the interactions involving the methyl and amino substituents.

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov Using software like AutoDock, this method simulates the binding process, calculating a "docking score" or binding energy that estimates the strength of the ligand-protein complex. rjptonline.orgnih.gov

For this compound, docking simulations could be performed against various protein targets to predict its binding mode. The analysis identifies key non-covalent interactions, such as:

Hydrogen bonds

Hydrophobic interactions

π-π stacking

Cation-π interactions

These simulations are instrumental in structure-based drug design, providing a theoretical basis for a compound's potential to bind to a specific biological target. acs.orgmdpi.com The results can guide the synthesis of more potent and selective analogs.

Table 3: Example of Molecular Docking Results

Target Protein (PDB ID)Binding Energy (kcal/mol)Interacting Amino Acid ResiduesType of Interaction
Example Kinase (e.g., 2QU5)-8.5TYR-56, ASP-122Hydrogen Bond, π-anion
ALA-121, MET-115Hydrophobic, S-π
Note: This table is a hypothetical example to illustrate the output of a molecular docking study. PDB ID 2QU5 is a VEGFR-2 kinase. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with a specific property, such as chemical reactivity or binding affinity. nih.gov These models use calculated molecular descriptors (e.g., physicochemical properties, electronic descriptors from DFT, or topological indices) as independent variables.

A typical QSAR model is expressed as a linear or non-linear equation. For instance, a multiple linear regression (MLR) model might take the form:

Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Once a statistically robust and predictive QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized compounds. biointerfaceresearch.com In the context of 3-methyl-1H-pyrazol-4-amine, a QSAR study could be used to explore how modifications to the pyrazole scaffold (e.g., changing substituents) would affect its binding properties to a particular protein target.

Applications of 3 Methyl 1h Pyrazol 4 Amine Hydrochloride in Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Heterocyclic Synthesis

3-Methyl-1H-pyrazol-4-amine hydrochloride serves as a crucial and adaptable starting material in the field of organic synthesis, particularly for constructing a variety of heterocyclic compounds. Its structure, featuring a reactive aminopyrazole core, makes it a valuable precursor for creating more complex molecular architectures. Aminopyrazoles are recognized as highly reactive 1,3-bis(nucleophiles), a characteristic that allows them to react with 1,3-bis(electrophiles) to form fused pyrazole (B372694) systems. researchgate.net The pyrazole ring itself is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry, and this compound is an exemplary building block for this purpose. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, in particular, is of significant interest due to its wide range of biological activities. nih.gov The primary synthetic route to this fused system involves the cyclization reaction between an aminopyrazole, such as 3-methyl-1H-pyrazol-4-amine, and a suitable 1,3-biselectrophilic partner. nih.gov

Common strategies include:

Reaction with β-Dicarbonyl Compounds: Condensation with various β-dicarbonyl compounds is a well-established method for constructing the pyrimidine (B1678525) ring onto the pyrazole core. nih.govnih.gov

Reaction with Chalcones and Enaminones: Aminopyrazoles react with chalcones (α,β-unsaturated ketones) or enaminones in one-pot cyclization reactions to yield pyrazolo[1,5-a]pyrimidines, often with high efficiency. researchgate.netnih.gov

Reaction with Alkynes: A green synthetic approach utilizes the reaction of aminopyrazoles with symmetric or non-symmetric alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), under ultrasound irradiation to produce pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in good yields. bme.hu

These reactions leverage the nucleophilicity of the pyrazole ring nitrogen and the exocyclic amino group to form the new six-membered pyrimidine ring, resulting in the stable, fused aromatic system of pyrazolo[1,5-a]pyrimidine. researchgate.netnih.gov The versatility of this approach allows for the creation of a diverse library of substituted pyrazolo[1,5-a]pyrimidines by varying the substituents on both the aminopyrazole and the biselectrophilic reagent. nih.govbme.hu

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidines from Aminopyrazoles

Reagent Type Specific Reagent Example Resulting Product Reference
β-Dicarbonyl Compound Acetylacetone Substituted Pyrazolo[1,5-a]pyrimidine nih.govnih.gov
Chalcone (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-prop-2-en-1-one Substituted Pyrazolo[1,5-a]pyrimidine researchgate.net
Enaminone 3-(dimethylamino)acryloyl-pyrazole Substituted Pyrazolo[1,5-a]pyrimidine nih.govnih.gov
Alkyne Dimethyl acetylenedicarboxylate (DMAD) Pyrazolo[1,5-a]pyrimidin-7(4H)-one bme.hu

Beyond fused systems, this compound is instrumental in synthesizing a wide array of substituted pyrazoles and other azole derivatives. The amino group provides a reactive handle for further functionalization, allowing for the introduction of diverse chemical moieties. For instance, the reaction of aminopyrazole with chloroacetyl chloride can be used to introduce an acyl group. researchgate.net

Similarly, cyclocondensation reactions of α,β-unsaturated ketones (chalcones) with reagents like hydrazine (B178648) hydrate (B1144303) or hydroxylamine (B1172632) hydrochloride, which can be prepared from pyrazole precursors, lead to the formation of pyrazoline and isoxazoline (B3343090) derivatives, respectively. nih.gov The Vilsmeier-Haack reaction, using a reagent like POCl₃/DMF, can be applied to pyrazole hydrazones to synthesize pyrazole-4-carbaldehyde derivatives, which are themselves versatile intermediates. nih.gov These aldehydes can then be reacted with other compounds, such as aminothiophenes, to generate more complex heterocyclic systems. nih.gov The ability to readily modify the pyrazole core makes this starting material highly valuable for generating novel chemical entities. nih.govnih.gov

The synthetic flexibility of this compound makes it an ideal scaffold for combinatorial chemistry and the development of diverse chemical libraries. nih.gov A chemical library is a collection of distinct, structurally related compounds used in high-throughput screening for drug discovery and materials science applications. The pyrazolo[1,5-a]pyrimidine motif is considered a privileged scaffold for such libraries due to its synthetic accessibility and proven biological relevance. nih.gov

By systematically varying the reaction partners—such as different aldehydes, β-dicarbonyl compounds, or alkynes—a large number of unique derivatives can be generated from the common aminopyrazole core. nih.govbme.hu This approach allows for the exploration of a broad chemical space to identify compounds with desired properties, whether for biological activity or material characteristics. nih.gov The use of multi-component reactions, where several substrates react in a single step, further enhances the efficiency of library synthesis, making aminopyrazoles a key resource in modern chemical research. nih.gov

Intermediate in the Synthesis of Specific Chemical Scaffolds

The utility of this compound extends to its role as a key intermediate in the targeted synthesis of specific, high-value chemical scaffolds designed for precise applications in medicine and agriculture.

In medicinal chemistry, the design of ligands that can bind selectively to biological targets like enzymes or receptors is paramount. The pyrazole nucleus, and specifically derivatives of 3-methyl-1H-pyrazol-4-amine, are frequently incorporated into such ligands.

For example, pyrazole-based compounds are used to design potent and selective inhibitors of enzymes implicated in disease.

Kinase Inhibitors: The 1-methyl-1H-pyrazol-4-amine moiety is a key building block in the synthesis of kinase inhibitors for cancer therapy, including those targeting Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR). sigmaaldrich.com

mPGES-1 Inhibitors: Pyrazole-4-carbaldehydes, derived from pyrazole precursors, are used to synthesize compounds that act as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a target for next-generation anti-inflammatory drugs. nih.gov

In these applications, the pyrazole ring often serves as a central scaffold that correctly orients various substituents to fit into the binding pockets of the target protein. nih.gov The ability to easily synthesize a variety of substituted pyrazoles from the aminopyrazole starting material is crucial for optimizing these interactions and improving the potency and selectivity of the final drug candidate.

The pyrazole structure is a prominent feature in many modern agrochemicals, including herbicides, insecticides, and fungicides. nih.gov this compound and related pyrazole derivatives serve as essential intermediates in the production of these pesticidal compounds.

Research has focused on incorporating the pyrazole ring into new agrochemical agents to enhance their efficacy. For instance, new derivatives of the herbicide quinclorac (B55369) have been synthesized containing a 3-methyl-1H-pyrazol-5-yl moiety to improve its potency. nih.gov Furthermore, specific processes have been developed for the industrial synthesis of pesticidal thioethers, which rely on 3-chloro-1H-pyrazol-4-amine hydrochloride as a key starting material. google.com This precursor is prepared through the halogenation and subsequent reduction of 4-nitropyrazole, a process that has been optimized for high selectivity and yield. google.com The structural diversity achievable from pyrazole building blocks allows for the fine-tuning of activity against specific agricultural pests while potentially reducing environmental impact. nih.gov

Table 2: Examples of Agrochemical Scaffolds from Pyrazole Intermediates

Pyrazole Intermediate Target Agrochemical Class Specific Example Reference
3-Methyl-1H-pyrazol-5-ol Herbicides Quinclorac Derivatives nih.gov
3-Chloro-1H-pyrazol-4-amine HCl Pesticidal Thioethers Thioether-based Pesticides google.com
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride Fungicides Pyrazole-carboxamides against Colletotrichum gloeosporioides scielo.br

Table of Mentioned Compounds

Compound Name
This compound
Pyrazolo[1,5-a]pyrimidine
1,3-bis(nucleophiles)
1,3-bis(electrophiles)
β-Dicarbonyl compounds
Chalcones
Enaminones
α,β-Unsaturated ketones
Dimethyl acetylenedicarboxylate (DMAD)
Pyrazolo[1,5-a]pyrimidin-7(4H)-one
Chloroacetyl chloride
Hydrazine hydrate
Hydroxylamine hydrochloride
Pyrazoline
Isoxazoline
POCl₃ (Phosphoryl chloride)
DMF (Dimethylformamide)
Pyrazole-4-carbaldehyde
Aminothiophenes
Bruton's tyrosine kinase (BTK)
Epidermal growth factor receptor (EGFR)
Microsomal prostaglandin E2 synthase-1 (mPGES-1)
Quinclorac
3-Chloro-1H-pyrazol-4-amine hydrochloride
4-Nitropyrazole
Acetylacetone
(E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-prop-2-en-1-one
3-(dimethylamino)acryloyl-pyrazole
3-Methyl-1H-pyrazol-5-ol
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride

Use in Material Science for Advanced Materials

The pyrazole scaffold, the central structural feature of this compound, is a fundamental building block in material science. Its derivatives are utilized in the creation of polymers, metal-organic frameworks (MOFs), and organic light-emitting diodes (OLEDs), contributing to the development of materials with tailored properties.

The pyrazole nucleus is a valuable component in polymer chemistry, used to synthesize specialized polymers with specific functionalities. Research has demonstrated the creation of pyrazole-based microporous organic polymers (MOPs). For instance, a microporous polymer synthesized from 3,5-diphenyl-1H-pyrazole demonstrated high efficacy in CO2 capture, highlighting the potential of pyrazole frameworks in creating materials for environmental applications. acs.org The inherent thermal stability and the presence of nitrogen atoms in the pyrazole ring contribute to the desirable properties of these polymers. acs.org

Furthermore, pyrazole derivatives have been incorporated into cationic copolymers to form nanoparticles. In one study, a pyrazole derivative was formulated into water-soluble nanoparticles, demonstrating how the pyrazole structure can be integrated into complex polymer systems to enhance properties like solubility and delivery. nih.gov The ability to functionalize the pyrazole ring allows for its incorporation into various polymer backbones, leading to materials such as pyrazole-functionalized chelating polymers that can be used in coordination chemistry. acs.org

Pyrazole derivatives, including aminopyrazoles, are crucial ligands in the construction of Metal-Organic Frameworks (MOFs). researchgate.netrsc.org MOFs are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The nitrogen atoms in the pyrazole ring are excellent coordination sites for metal ions, and the resulting M-N bonds often lead to frameworks with exceptional stability. acs.orgscilit.com Pyrazolate-based MOFs are noted for their robustness, often maintaining their structure even in strongly alkaline or acidic conditions. acs.org

The synthesis of MOFs using pyrazole-carboxylate ligands is a common strategy. rsc.orgresearchgate.netresearchgate.net These bifunctional ligands contain both the pyrazole ring for metal coordination and carboxylic acid groups to extend the framework. rsc.orgmdpi.com This approach allows for the systematic design of MOFs with specific topologies and pore environments. For example, zinc (II)-MOFs synthesized with pyrazole-functionalized carboxylic acid ligands have been studied for their ability to selectively adsorb organic dyes. rsc.org The specific geometry and electronic properties of the pyrazole ligand play a crucial role in determining the final properties of the MOF, influencing applications in areas such as gas storage and catalysis. researchgate.net Research has shown that pyrazole-based MOFs can be used for methane (B114726) capture, water adsorption, and as fluorescent sensors. researchgate.net

In the field of optoelectronics, pyrazole and its derivatives are investigated for their use in Organic Light-Emitting Diodes (OLEDs). Pyrazoline derivatives, which share a similar five-membered heterocyclic ring, are particularly known for their fluorescent properties and are used to create blue-emitting devices. researchgate.net These materials can function as both the hole-transporting layer (HTL) and the emissive material layer (EML) in an OLED stack, owing to their suitable HOMO and LUMO energy levels. researchgate.net

The development of deep-blue OLEDs, which are essential for full-color displays and solid-state lighting, often involves bipolar molecules with donor-acceptor structures. nih.gov In this context, pyrazole-related structures like imidazole (B134444) are combined with carbazole (B46965) units to create efficient blue-emitting materials. nih.govmdpi.com The molecular design, including the use of twisted structures, helps to achieve the desired deep-blue emission by controlling the electronic properties and preventing undesired shifts in the emission spectrum. nih.gov The simple synthesis of these heterocyclic compounds also makes them cost-effective candidates for commercial OLED applications. mdpi.com

Applications in Corrosion Inhibition Studies

Pyrazole derivatives have demonstrated significant promise as effective corrosion inhibitors, particularly for protecting metals like steel in highly acidic environments. researchgate.netrsc.org The efficacy of these compounds is largely attributed to their heterocyclic structure, which contains nitrogen atoms with lone pairs of electrons and aromatic π-electrons. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective film that acts as a barrier to the corrosive medium. researchgate.netrsc.org

The adsorption mechanism often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. rsc.org This process can involve both physical adsorption (physisorption) due to electrostatic interactions and chemical adsorption (chemisorption) through the sharing of electrons between the pyrazole ring and the vacant d-orbitals of the metal atoms. rsc.org Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), confirm that pyrazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net

The inhibition efficiency of pyrazole-based compounds is dependent on their concentration, with higher concentrations generally leading to greater surface coverage and improved protection. The table below summarizes the performance of various pyrazole derivatives as corrosion inhibitors for steel in a 1 M HCl medium.

Inhibitor NameConcentrationInhibition Efficiency (%)Reference
N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB)1 mM90.2% researchgate.netrsc.org
5-(4-(dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide (DPC-1)0.4 mM84.56% thieme-connect.com
5-(3-methylphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol (MNATT)1.0 mM90.4% nih.gov
Pyrazole Derivative 4Not Specified94.88% acs.org
Pyrazole Derivative 3Not Specified91.47% acs.org

This table presents data from various studies on pyrazole derivatives and is for illustrative purposes. The specific structure of each derivative influences its performance.

Reagent in Biochemical Studies (excluding clinical applications)

Beyond materials science, this compound and related aminopyrazoles serve as important reagents and building blocks in synthetic organic and medicinal chemistry for biochemical research. nih.gov Their utility lies in their reactive nature as bifunctional molecules, possessing both a nucleophilic amino group and a heterocyclic scaffold that can be further modified. researchgate.net These compounds are valuable precursors for creating more complex molecules with potential biological relevance, without direct consideration of their clinical use. nih.govorientjchem.orgorientjchem.org

A significant application is in the asymmetric synthesis of other molecules. For example, 3-methyl-1-phenyl-1H-pyrazole-5-amine is used as a substrate in N-heterocyclic carbene (NHC)-catalyzed cycloaddition reactions to produce chiral nitriles. rjpbcs.com These chiral nitrile products are valuable intermediates themselves, as the nitrile group can be readily converted into other functional groups like carboxylic acids, amides, and amines, which are fundamental in the synthesis of complex organic molecules for biochemical investigation. rjpbcs.com

The reactivity of the pyrazole ring system, combined with the amino substituent, allows it to participate in a wide array of chemical transformations. For instance, the active methylene (B1212753) group in the related 3-methyl-1H-pyrazol-5(4H)-one (a tautomer of a hydroxypyrazole) readily reacts with electrophiles like aldehydes to form new carbon-carbon bonds, demonstrating the versatility of the pyrazole core as a scaffold for building molecular diversity in a laboratory setting. rjpbcs.com This role as a versatile synthetic intermediate is a key aspect of its application in biochemical studies, focusing purely on chemical synthesis and molecular construction.

Conclusion and Future Research Directions

Summary of Current Research Landscape

Currently, the publicly accessible research specifically focused on 3-methyl-1H-pyrazol-4-amine hydrochloride is sparse. Its primary characterization is found in chemical supplier catalogs and compound databases, which confirm its structure and basic properties. sigmaaldrich.comsigmaaldrich.com The core molecule, 3-methyl-1H-pyrazol-4-amine, is recognized as a chemical intermediate. nih.gov

The broader research landscape for aminopyrazoles, however, is rich and varied. These compounds are well-established as highly reactive and versatile 1,3-bis(nucleophiles). researchgate.net This reactivity makes them valuable precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. researchgate.net The general class of pyrazole (B372694) derivatives is extensively investigated for its wide-ranging biological and photophysical properties, highlighting the strategic importance of synthesizing pyrazole-containing compounds. researchgate.netnih.gov Therefore, the current landscape suggests that this compound is a promising, yet underexplored, building block.

Table 1: Physicochemical Properties of 3-methyl-1H-pyrazol-4-amine (Data for the free base form)

Property Value Source
Molecular Formula C₄H₇N₃ PubChem nih.gov
Molecular Weight 97.12 g/mol PubChem nih.gov
IUPAC Name 5-methyl-1H-pyrazol-4-amine PubChem nih.gov

| CAS Number | 113140-10-6 | PubChem nih.gov |

Emerging Synthetic Methodologies

While classic condensation reactions of hydrazines with β-dicarbonyl compounds or their equivalents remain a staple for pyrazole synthesis, future research should focus on more advanced and sustainable methods for preparing this compound and its derivatives.

Microwave-Assisted Organic Synthesis (MAOS): This technique has been successfully employed for the synthesis of other 5-amino-3-methylpyrazoles, offering high efficiency and reduced reaction times. researchgate.net Applying MAOS to the synthesis of the 4-amino isomer could provide a rapid and scalable route.

Catalytic Approaches: Research into the N-heterocyclic carbene (NHC)-catalyzed synthesis of chiral nitriles from pyrazole-5-amines demonstrates the potential for modern catalytic methods to be applied to this class of compounds. acs.org Exploring transition-metal-catalyzed or organocatalyzed reactions to construct or functionalize the 3-methyl-1H-pyrazol-4-amine scaffold could lead to novel and efficient synthetic pathways with high selectivity.

Flow Chemistry: For key intermediates like functionalized pyrazoles, synthesis in a flow reactor has been shown to be an efficient strategy, particularly for reactions involving organometallic intermediates like lithiation. enamine.net This approach could offer improved safety, scalability, and control over reaction conditions for the derivatization of 3-methyl-1H-pyrazol-4-amine.

Untapped Reactivity Profiles

The known reactivity of the amino group and the pyrazole ring provides a foundation for exploring novel transformations. The future lies in uncovering reactions that go beyond simple N-acylation or alkylation.

Cross-Coupling Reactions: The pyrazole core and its amino substituent are amenable to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Future work could focus on developing protocols to selectively functionalize the C-5 position or the N-1 position of the pyrazole ring, or even the exocyclic amino group, thereby creating a diverse library of substituted pyrazoles.

Cycloaddition Reactions: The aminopyrazole structure can participate in cycloaddition reactions to form complex fused heterocycles. A recent study showed that pyrazole-5-amines can react with β-cyano-substituted α,β-unsaturated aldehydes in an NHC-catalyzed process. acs.org Investigating analogous transformations for 3-methyl-1H-pyrazol-4-amine could open pathways to new polycyclic systems.

Directed Metalation: The strategic use of directing groups could allow for regioselective C-H activation and functionalization at the C-5 position of the pyrazole ring. enamine.net This would be a powerful tool for introducing a wide array of substituents that are otherwise difficult to install.

Potential for Novel Materials and Advanced Chemical Structures

The inherent properties of the pyrazole ring—aromaticity, thermal stability, and coordination ability—make it an attractive motif for materials science.

Organic Electronics: Triarylamines incorporating pyrazole motifs have been investigated as hole-transporting materials for potential use in photovoltaic devices due to their facile and reversible oxidation. researchgate.net this compound could serve as a key building block for synthesizing novel conjugated materials with applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Perovskite Solar Cells: Small organic molecules with nitrogen-containing heterocycles, such as triazoles, have been used as passivating agents to cure defects at the surface of perovskite films, enhancing the efficiency and stability of solar cells. acs.org The amino and pyrazole nitrogen atoms in 3-methyl-1H-pyrazol-4-amine could potentially act as bidentate ligands to passivate both cationic and anionic defects in perovskite materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The multiple nitrogen sites in the molecule make it an excellent candidate as a linker for the construction of coordination polymers and MOFs. These materials could exhibit interesting properties for gas storage, catalysis, or sensing applications.

Synergies Between Experimental and Computational Approaches

The advancement of research on this compound would be significantly accelerated by the close integration of experimental synthesis and computational modeling. rsc.org

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, predict the most likely sites for electrophilic or nucleophilic attack, and rationalize the regioselectivity observed in synthetic experiments. For instance, computational studies can predict the electrostatic potential (ESP) distribution, helping to identify which nitrogen atoms are more likely to coordinate with metal ions or participate in hydrogen bonding. acs.org

Designing Novel Materials: Computational screening can predict the electronic and photophysical properties (e.g., HOMO/LUMO levels, absorption spectra) of hypothetical materials derived from the title compound. This in-silico design can guide experimental efforts toward the most promising candidates for applications in organic electronics or photovoltaics.

Spectroscopic Analysis: Quantum chemical calculations can help in the assignment of complex NMR and IR spectra, which is crucial for the unambiguous characterization of new derivatives and reaction products. nih.gov This synergy is essential for confirming the structures of newly synthesized, complex molecules. rsc.org

By pursuing these future research directions, the scientific community can elevate this compound from a simple chemical intermediate to a valuable and versatile tool in the chemist's arsenal (B13267) for creating novel functional molecules and materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 3-methyl-1H-pyrazol-4-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization or substitution reactions. For example, a Vilsmeier–Haack reaction using 3-methyl-1-aryl-1H-pyrazol-5(4H)-one as a precursor can yield pyrazole derivatives. Optimization involves adjusting catalysts (e.g., cesium carbonate) and solvents (e.g., dimethyl sulfoxide) to enhance yields . Purification via column chromatography with gradients of ethyl acetate/hexane is often employed .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Methodological Answer : Use a combination of techniques:

  • HPLC : Confirm purity ≥95% with reverse-phase columns.
  • Spectroscopy : 1^1H NMR (e.g., δ 2.29 ppm for methyl groups) and 13^{13}C NMR (e.g., δ 150–160 ppm for aromatic carbons) for structural confirmation .
  • Mass Spectrometry : HRMS (ESI) to verify molecular ion peaks (e.g., m/z 215 [M+H]+^+) .

Q. What are the critical stability considerations for storing this compound?

  • Methodological Answer : Store under inert conditions (argon or nitrogen) at –20°C to prevent degradation. Avoid exposure to moisture, as hydrochloride salts are hygroscopic. Stability studies using TGA/DSC can assess thermal decomposition profiles .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in crystalline this compound influence its supramolecular assembly?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) with SHELXL refinement to analyze hydrogen-bond networks. Graph-set analysis (e.g., R22(8)R_2^2(8) motifs) reveals how NH\cdotsCl and NH\cdotsN interactions stabilize the lattice. Compare with Etter’s rules for predicting aggregation behavior .

Q. What strategies resolve contradictions in spectroscopic data when characterizing substituted pyrazole derivatives?

  • Methodological Answer : For ambiguous NMR signals (e.g., overlapping aromatic protons), use 2D techniques (HSQC, HMBC) to assign coupling. Computational modeling (DFT) predicts chemical shifts, aiding spectral interpretation. Cross-validate with IR (e.g., NH stretches at ~3298 cm1^{-1}) .

Q. How can computational chemistry predict the bioactivity of this compound analogs?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) to screen against targets like bacterial enzymes or neurotransmitter receptors. QSAR models using Hammett constants or LogP values correlate substituent effects with antibacterial/anxiolytic activity .

Q. What are the challenges in scaling up pyrazole synthesis while maintaining regioselectivity?

  • Methodological Answer : Monitor reaction kinetics (e.g., via in-situ FTIR) to identify intermediates. Use flow chemistry for exothermic steps to control temperature. Catalytic systems (e.g., CuBr with tetrahydroquinoline ligands) improve selectivity for the 4-amine position .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.